halichonadin F
Description
Halichonadin F is a dimeric sesquiterpenoid isolated from the marine sponge Halichondria sp., first reported in 2008 . It shares a eudesmane skeleton, a common structural feature among halichonadin compounds (e.g., halichonadins K–P) . Unique to this compound is its ability to form stable copper(I) complexes, a property leveraged in its synthetic preparation. The compound was derived via acetylation of its precursor, halichonadin C, followed by reaction with copper chloride, yielding a complex with identical NMR profiles to the natural product . While its bioactivity remains less studied compared to analogs like halichonadin O (which shows antimicrobial activity), its structural complexity and metal-binding properties highlight its chemical significance .
Properties
Molecular Formula |
C15H27N |
|---|---|
Molecular Weight |
221.38 g/mol |
IUPAC Name |
(1aR,4S,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-amine |
InChI |
InChI=1S/C15H27N/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13H,5-8,16H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1 |
InChI Key |
LBMJBUMOPKGEDQ-RWXDJMAFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)N |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)N |
Synonyms |
halichonadin F |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Context of Halichonadin F
This compound belongs to the eudesmane-type nitrogenous sesquiterpenoids isolated from marine sponges of the Halichondria genus . These compounds are characterized by:
-
A fused eudesmane skeleton with multiple oxygenated functional groups.
-
Nitrogen-containing substituents (e.g., isothiocyanate, amide, or amine groups).
-
Macrocyclic or polyether motifs common in marine-derived terpenoids .
Reactivity of Related Halichonadin Compounds
While this compound is not explicitly discussed, its analogs (e.g., halichonadin K, O, and C) exhibit reactivity patterns typical of nitrogenous sesquiterpenoids:
Key Functional Group Reactivity
Synthetic Strategies for Halichondrin Analogs
This compound may share synthetic pathways with halichondrins due to structural similarities:
Biological Activity and Functional Group Impact
Halichonadin analogs demonstrate bioactivity tied to their functional groups:
Comparison with Similar Compounds
Structural and Functional Comparison with Related Halichonadins
Core Skeleton and Linker Units
All halichonadins share a eudesmane-derived sesquiterpenoid backbone but differ in their connecting units:
- Halichonadins K, L, O, P : Feature a piperidine linker with stereochemical variations. Halichonadin P contains a trans-2,6-piperidinedicarboxamide moiety, confirmed via Ugi reaction synthesis and NMR analysis . Earlier misassignment of Poupon’s synthetic product as cis-piperidine underscores the importance of stereochemical validation in these compounds .
- Halichonadin N : Utilizes a pyrrolidine linker , distinguishing it from piperidine-containing analogs .
- Halichonadin M : Symmetric dimer connected via an amide bond to a nitro triacetate fragment, lacking the heterocyclic linkers seen in others .
- Halichonadin F: Structural details are less documented, but its copper(I) complex formation suggests unique electronic properties compared to non-metal-binding analogs .
Table 1: Structural Features of Halichonadin Compounds
Critical Analysis of Stereochemical and Spectral Data
- NMR Insights: Halichonadin K’s geminal protons at C-8'' show coupling constants (J = 14.2 Hz) indicative of a diastereotopic environment, contrasting with Poupon’s synthetic product (J = 12.8 Hz) . Halichonadin P’s trans-piperidine is confirmed via NOESY correlations (H-2''/H-5'' axial-equatorial arrangement), resolving earlier misassignments .
- Stereochemical Challenges : The Ugi reaction’s inherent stereoselectivity for trans-products (e.g., halichonadin P) vs. natural cis-isomers (halichonadin K) highlights the need for advanced spectroscopic validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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